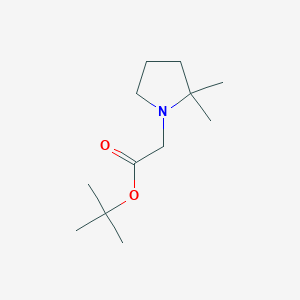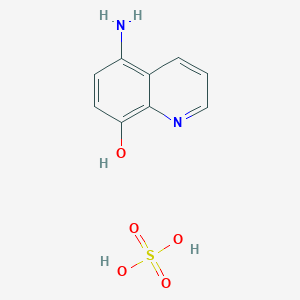
3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acryloylchloride; hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acryloylchloride; hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with dimethyl groups and an acryloyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acryloylchloride; hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Dimethylation: The pyrazole ring is then dimethylated at the 1 and 5 positions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Acryloylation: The dimethylated pyrazole is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the acryloyl chloride derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The acryloyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions, such as Michael addition, with nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Michael Adducts: Formed from addition reactions to the acryloyl group.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acryloylchloride; hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactive acryloyl chloride group makes it a versatile intermediate for creating various derivatives.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties .
Industry
In materials science, this compound can be used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action for derivatives of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acryloylchloride; hydrochloride depends on the specific application. In medicinal chemistry, the pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acrylic acid: Similar structure but with a carboxylic acid group instead of acryloyl chloride.
3-(1,5-Dimethyl-1h-pyrazol-4-yl)-methanol: Contains a hydroxyl group instead of acryloyl chloride.
Uniqueness
The presence of the acryloyl chloride group in 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-acryloylchloride; hydrochloride makes it particularly reactive and versatile for further chemical modifications, setting it apart from its analogs.
Propiedades
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-6-7(3-4-8(9)12)5-10-11(6)2;/h3-5H,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERGBGHLLBMPLV-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate](/img/structure/B8038829.png)
![4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one](/img/structure/B8038831.png)





![Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine](/img/structure/B8038879.png)


![2-[3-(Aminomethyl)piperidin-1-yl]ethanol;sulfuric acid](/img/structure/B8038906.png)

